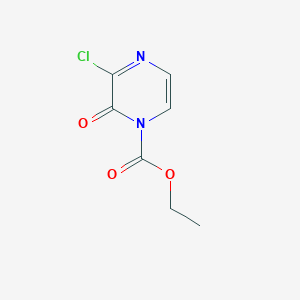
ethyl 3-chloro-2-oxopyrazine-1(2H)-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3-chloro-2-oxopyrazine-1(2H)-carboxylate is an organic compound that belongs to the pyrazine family Pyrazines are heterocyclic aromatic organic compounds characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 4
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-chloro-2-oxopyrazine-1(2H)-carboxylate typically involves the reaction of ethyl pyrazine-2-carboxylate with a chlorinating agent. One common method is the use of thionyl chloride (SOCl₂) under reflux conditions. The reaction proceeds as follows:
Starting Material: Ethyl pyrazine-2-carboxylate
Chlorinating Agent: Thionyl chloride (SOCl₂)
Reaction Conditions: Reflux
The reaction yields this compound as the primary product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, ensures consistent product quality.
化学反応の分析
Types of Reactions
Ethyl 3-chloro-2-oxopyrazine-1(2H)-carboxylate can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents like lithium aluminum hydride (LiAlH₄).
Oxidation: The compound can be oxidized to form more complex structures, although specific conditions and reagents depend on the desired product.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines (e.g., methylamine) or thiols (e.g., ethanethiol) under basic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyrazine derivatives.
Reduction: Formation of ethyl 3-hydroxy-2-oxopyrazine-1(2H)-carboxylate.
Oxidation: Formation of more oxidized pyrazine derivatives.
科学的研究の応用
Ethyl 3-chloro-2-oxopyrazine-1(2H)-carboxylate has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Material Science: The compound is used in the development of advanced materials with specific electronic or optical properties.
Biological Studies: It is employed in the study of enzyme interactions and metabolic pathways.
Industrial Applications: The compound is used in the synthesis of agrochemicals and other industrial chemicals.
作用機序
The mechanism of action of ethyl 3-chloro-2-oxopyrazine-1(2H)-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved vary based on the compound’s structure and the context of its use.
類似化合物との比較
Ethyl 3-chloro-2-oxopyrazine-1(2H)-carboxylate can be compared with other pyrazine derivatives:
Ethyl pyrazine-2-carboxylate: Lacks the chlorine and oxo groups, resulting in different reactivity and applications.
3-Chloropyrazine-2-carboxylic acid: Similar structure but lacks the ethyl ester group, affecting its solubility and reactivity.
Ethyl 3-bromo-2-oxopyrazine-1(2H)-carboxylate: Bromine substitution instead of chlorine, leading to different reactivity in nucleophilic substitution reactions.
特性
分子式 |
C7H7ClN2O3 |
|---|---|
分子量 |
202.59 g/mol |
IUPAC名 |
ethyl 3-chloro-2-oxopyrazine-1-carboxylate |
InChI |
InChI=1S/C7H7ClN2O3/c1-2-13-7(12)10-4-3-9-5(8)6(10)11/h3-4H,2H2,1H3 |
InChIキー |
XZXUFUFGQVXBQQ-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)N1C=CN=C(C1=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


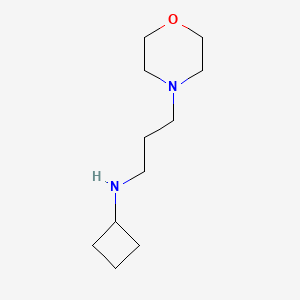
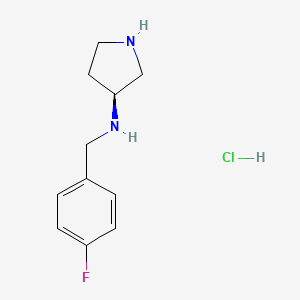


![(3R,4S,5S,6R,7R,9R,11R,12R,13R,14R)-6-[(2S,3R,4S,6R)-4-dimethylamino-3-hydroxy-6-methyl-oxan-2-yl]oxy-14-ethyl-12,13-dihydroxy-4-[(2S,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyl-oxan-2-yl]oxy-7-methoxy-3,5,7,9,11,13-hexamethyl-1-oxacyclotetradecane-2,10-di](/img/structure/B15130856.png)

![6-Methyl-5,7a-dihydropyrrolo[3,2-c]pyridin-4-one](/img/structure/B15130862.png)
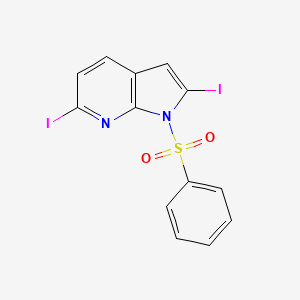


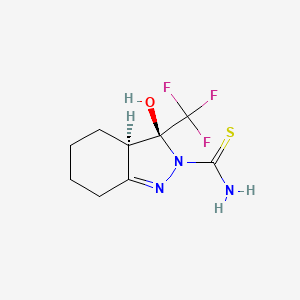
![methyl 2-{(1S)-2-(benzyloxy)-1-[(tert-butoxycarbonyl)amino]ethyl}-5-methyl-1,3-oxazole-4-carboxylate](/img/structure/B15130897.png)

![(2S)-2-[[4-[Bis[(2-amino-4-oxo-1,4-dihydropteridin-6-yl)methyl]amino]benzoyl]amino]pentanedioic Acid](/img/structure/B15130911.png)
